Gypsoside

Description

Properties

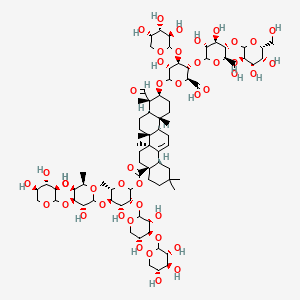

IUPAC Name |

(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBQMHOQSSGGS-OHFYMGMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H126O44 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1791.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Gypsoside Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsosides, a class of saponins primarily derived from Gynostemma pentaphyllum, have demonstrated significant anti-cancer properties across a spectrum of malignancies. This technical guide delineates the core mechanisms of action through which gypsosides exert their cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. Through a comprehensive review of preclinical studies, this document details the intricate signaling pathways modulated by gypsosides, their impact on cell cycle regulation, and their ability to induce programmed cell death. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling cascades are visualized using Graphviz to offer a clear conceptual framework of gypsoside's molecular interactions within cancer cells.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents with high efficacy and low toxicity.[1] Natural products, with their vast structural diversity, have historically been a rich source of anti-cancer compounds.[1] Gypenosides (Gyp), the major active constituents of Gynostemma pentaphyllum (Thunb.) Makino, have garnered considerable attention for their potential as multi-target chemopreventive agents.[1][2] This guide provides an in-depth examination of the molecular mechanisms underpinning the anti-cancer effects of gypsosides, focusing on their influence on key cellular processes such as apoptosis, cell cycle, and signal transduction pathways.

Induction of Apoptosis

A primary mechanism by which gypsosides inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of both intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.

2.1. Intrinsic Apoptotic Pathway

Gypsosides have been shown to induce apoptosis in various cancer cell lines, including human colon cancer, tongue cancer, and oral cancer, by targeting the mitochondria.[3][4][5] The key events in this pathway include:

-

Generation of Reactive Oxygen Species (ROS) and Increased Intracellular Calcium (Ca2+): Treatment with gypsosides leads to a dose- and time-dependent increase in the production of ROS and intracellular Ca2+ levels.[3][4] This oxidative stress is a critical trigger for the downstream apoptotic cascade.[1]

-

Mitochondrial Membrane Depolarization: The accumulation of ROS and Ca2+ results in the depolarization of the mitochondrial membrane potential.[3][4]

-

Modulation of Bcl-2 Family Proteins: Gypsosides alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][4]

-

Cytochrome c Release and Caspase Activation: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[3][4] Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][3]

2.2. Extrinsic Apoptotic Pathway

In some cancer cell types, such as SAS oral cancer cells, gypsosides can also activate the extrinsic apoptotic pathway.[1] This involves the upregulation of Fas and its ligand (FasL), leading to the activation of caspase-8, which then converges on the activation of caspase-3.[1]

2.3. Endoplasmic Reticulum (ER) Stress

Gypsosides can induce ER stress, another pathway that can lead to apoptosis. In human tongue cancer SCC-4 cells and HL-60 leukemia cells, gypsosides increase the expression of ER stress markers such as GRP78, PERK, ATF6-α, and GADD153 (CHOP).[1][4] The activation of this pathway can lead to the activation of caspase-12, which subsequently activates caspase-3 and -7.[1]

Cell Cycle Arrest

Gypsosides have been demonstrated to arrest the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells.

-

G0/G1 Phase Arrest: In human colon cancer, tongue cancer, and breast cancer cells, gypsosides induce cell cycle arrest at the G0/G1 phase.[2][3][4] This is often associated with the upregulation of p53 and the cyclin-dependent kinase (CDK) inhibitor p21, and the downregulation of Cyclin E and Cdk2.[1] In breast cancer cells, Gypenoside LI has been shown to arrest the cell cycle in the G0/G1 phase by down-regulating E2F1.[2]

-

G2/M Phase Arrest: In some instances, such as in MCF-7 breast cancer cells, grape seed procyanidins (GSPs), which are structurally related to some gypsosides, have been shown to cause cell cycle arrest at the G2/M phase.[6]

Modulation of Signaling Pathways

Gypsosides exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

4.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[1][7] Gypsosides have been shown to inhibit this pathway in various cancers, including bladder cancer.[8] By inhibiting the phosphorylation of PI3K and Akt, gypsosides can suppress the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.[1][8]

4.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, plays a critical role in cell proliferation, differentiation, and apoptosis.[9][10] Gypsosides have been found to modulate the MAPK pathway in renal cell carcinoma, leading to inhibited proliferation.[9][11] Specifically, Gypenoside L and LI were shown to upregulate DUSP1, p-JUN, and p-JNK, while downregulating p-MEK1/2, p-ERK, and p-p38 levels.[11]

4.3. Hippo Pathway

Recent studies have indicated that gypsosides can inhibit gastric cancer proliferation by suppressing glycolysis via the Hippo pathway.[12][13] Gypenosides induce the upregulation of LATS1/2 proteins, leading to increased phosphorylation of YAP and decreased expression of TAZ, key downstream effectors of the Hippo pathway.[12][13]

Anti-Metastatic Effects

Gypsosides have also demonstrated the potential to inhibit cancer cell migration, invasion, and metastasis.[1] This is achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1] The inhibition of MMPs is often linked to the suppression of signaling pathways like PI3K/Akt and MAPK.[1]

Quantitative Data

The following tables summarize the quantitative data on the effects of gypsosides on various cancer cell lines.

Table 1: IC50 Values of Gypsosides in Cancer Cell Lines

| Cancer Cell Line | Gypsoside Type | IC50 Value | Reference |

| Colo 205 (Colon) | Gypenosides (Gyp) | 113.5 µg/ml | [3] |

| 95D (Lung) | Ginsenoside Rg3 | 100 µg/mL | [14] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

7.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of gypsosides for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control (untreated) cells.

7.2. Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with gypsosides as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

7.3. Western Blot Analysis

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gypenoside LI arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gypenosides induced G0/G1 arrest via CHk2 and apoptosis through endoplasmic reticulum stress and mitochondria-dependent pathways in human tongue cancer SCC-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gypenosides suppress growth of human oral cancer SAS cells in vitro and in a murine xenograft model: the role of apoptosis mediated by caspase-dependent and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effect of 20(R) ginsenoside Rg3 on protein expression of lung cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Gypsoside Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gypsosides, the primary active saponins isolated from the traditional medicinal herb Gynostemma pentaphyllum (Thunb.) Makino, have garnered significant scientific interest for their diverse and potent pharmacological properties. Preclinical in vitro and in vivo studies have demonstrated a broad spectrum of biological activities, including robust anticancer, anti-inflammatory, and neuroprotective effects. These activities are attributed to the modulation of multiple, critical cellular signaling pathways. This technical guide provides an in-depth review of the core biological activities of Gypsoside extracts, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular mechanisms to support ongoing research and drug development initiatives.

Extraction and Isolation of Gypsosides

The isolation of pure Gypsosides from Gynostemma pentaphyllum is a multi-step process critical for ensuring the quality and consistency of research materials.

Experimental Protocol: General Extraction and Isolation

The Stas-Otto method is a classical and widely adopted procedure for the extraction of glycosides.[1][2][3]

-

Preparation: The plant material (e.g., leaves) is dried and finely powdered to increase the surface area for solvent extraction.

-

Extraction: The powder is subjected to continuous hot percolation using a Soxhlet apparatus with a polar solvent, typically alcohol (e.g., 70% ethanol).[2] The heat applied during this process serves to deactivate enzymes that could otherwise hydrolyze the glycosides. For thermolabile glycosides, extraction is performed at lower temperatures (below 45°C).[1]

-

Purification (Lead Acetate Treatment): The crude alcoholic extract is treated with a lead acetate solution to precipitate tannins and other non-glycosidal impurities.[1][3]

-

Removal of Excess Lead: The excess lead acetate, which is toxic, is removed by passing hydrogen sulfide (H₂S) gas through the filtrate, precipitating the lead as lead sulfide (PbS).[2][3] The solution is then filtered.

-

Fractionation and Isolation: The resulting purified extract contains a mixture of crude glycosides. Individual compounds are then isolated using chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC), preparative High-Performance Liquid Chromatography (HPLC), or column chromatography.[1][4][5]

-

Characterization: The structure and purity of the isolated Gypsosides are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][3]

Visualization: Gypsoside Extraction Workflow

Anticancer Activities

Gypsosides have demonstrated significant anticancer effects across a range of cancer types, including bladder, colon, oral, and lung cancer.[6] The primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of key signaling pathways.[7][8]

Signaling Pathways in Anticancer Activity

3.1.1 PI3K/AKT/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[6] Studies on bladder cancer cells (T24 and 5637 lines) show that Gypsosides induce apoptosis by directly inactivating this pathway.[6] Treatment with Gypsosides leads to a significant reduction in the mRNA and protein expression of PI3K, AKT, and mTOR, and decreases the phosphorylation of key downstream targets p-AKT (Ser473) and p-mTOR (Ser2448).[6]

3.1.2 Mitochondria-Dependent Apoptosis Pathway

In human colon cancer cells (colo 205), Gypsosides trigger apoptosis through the intrinsic, mitochondria-dependent pathway.[9] This process is characterized by:

-

Increased production of reactive oxygen species (ROS) and intracellular Ca²⁺.

-

Depolarization of the mitochondrial membrane potential.

-

Modulation of Bcl-2 family proteins: decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xl) and increased expression of the pro-apoptotic protein (Bax).[9]

-

Release of cytochrome c from the mitochondria into the cytoplasm.

-

Activation of caspase-3, a key executioner caspase in the apoptotic cascade.[9]

Quantitative Data: Anticancer Activity

| Compound/Extract | Cancer Type/Cell Line | Assay | Result | Reference |

| Gypenosides | Human Colon Cancer (colo 205) | Cytotoxicity | IC₅₀: 113.5 µg/ml | [9] |

| Gypenosides | Bladder Cancer (T24, 5637) | Xenograft Model | Significant (P < 0.05) inhibition of tumor growth in vivo | [6] |

| Gypenoside L & LI | Renal Cell Carcinoma (769-P, ACHN) | Western Blot | Upregulation of DUSP1; Downregulation of p-P38, p-MEK, p-ERK | [10] |

Experimental Protocol: Cell Viability (CCK-8 Assay)

This protocol is adapted from methodologies used to assess the effect of Gypsosides on bladder cancer cell viability.[6]

-

Cell Culture: Human bladder cancer cells (e.g., T24 or 5637) are seeded into 96-well plates at a density of 5 × 10³ cells/well.

-

Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of Gypenosides (e.g., 0, 20, 40, 60, 80, 100 µg/mL). A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-2 hours at 37°C.

-

Measurement: The absorbance (optical density) is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control group.

Anti-inflammatory Activities

Gypsosides, particularly specific congeners like Gypenoside-14 (GP-14), exhibit potent anti-inflammatory properties by suppressing key inflammatory signaling cascades.[11] This is highly relevant for inflammatory conditions and neuroinflammatory aspects of central nervous system disorders.[11][12]

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[13] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[11][13]

Gypenoside-14 has been shown to inhibit this process. Pretreatment with GP-14 significantly reduces the LPS-induced phosphorylation of both IκBα and p65, thereby preventing p65 nuclear translocation and downregulating the expression of target pro-inflammatory genes.[11]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Treatment | Effect | Reference |

| Gypenoside-14 | LPS-induced mice | - | Inhibited upregulation of TNF-α, IL-1β, and IL-6 | [11][12] |

| Gypenoside-14 | C8 cells (astrocytes) | 90 µM GP-14 Pretreatment | Significant reduction of LPS-induced p-IκBα and p-p65 protein expression | [11] |

| Ginsenoside Ro | Acetic acid-induced mice | 10, 50, 200 mg/kg p.o. | Inhibition of increased vascular permeability | [14] |

| Ginsenoside Rh3 | LPS-stimulated microglia | - | Inhibition of iNOS, TNF-α, and IL-6 expression | [15] |

Experimental Protocol: In Vivo LPS-Induced Neuroinflammation Model

This protocol is based on studies evaluating the anti-depressant and anti-inflammatory effects of Gypenoside-14.[11][12]

-

Animal Model: Adult male C57BL/6J mice are used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

-

Drug Administration: Mice are divided into groups: Control, LPS model, and LPS + Gypenoside-14 (at various doses, e.g., 25, 50, 100 mg/kg). Gypenoside-14 is administered orally (p.o.) or intraperitoneally (i.p.) daily for a set period (e.g., 14 days).

-

Induction of Inflammation: On the final days of the treatment period, mice in the LPS and LPS + Gypenoside-14 groups receive an i.p. injection of Lipopolysaccharide (LPS) (e.g., 0.83 mg/kg) to induce a systemic inflammatory response.

-

Behavioral Tests: Behavioral assessments for depressive-like symptoms (e.g., Forced Swim Test, Tail Suspension Test) are conducted hours after the LPS challenge.

-

Sample Collection: Following behavioral tests, animals are euthanized. Brain tissue (specifically the hippocampus and prefrontal cortex) and blood samples are collected.

-

Biochemical Analysis: Brain tissue homogenates are used for ELISA or qPCR to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Western blotting is used to measure the protein expression and phosphorylation status of NF-κB pathway components (p65, IκBα).

Neuroprotective Activities

Gypsosides have emerged as promising neuroprotective agents, with preclinical studies demonstrating therapeutic potential in models of various neuropsychiatric and neurodegenerative disorders, including depression, Parkinson's disease, and stroke.[16] Their mechanisms of action are multi-faceted, involving the modulation of oxidative stress, inflammation, and cell survival pathways.

Signaling Pathway: MAPK Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways—including ERK, p38, and JNK—are crucial in regulating neuronal survival, death, and plasticity. Dysregulation of these pathways is implicated in neurodegenerative diseases. Gypsosides can exert neuroprotective effects by modulating MAPK signaling. For instance, in renal cell carcinoma, Gypenosides L and LI were found to downregulate the phosphorylation of p38 and MEK/ERK.[10] Conversely, related ginsenosides have been shown to inhibit metastasis in cancer cells by blocking ERK and p38 MAPK phosphorylation.[17] The precise modulation of the MAPK pathway by Gypsosides in a neurological context is an active area of research, contributing to their overall neuroprotective profile.[16]

Quantitative Data: Neuroprotective Activity

| Compound | Model | Treatment | Effect | Reference |

| Gypenosides | Chronic Unpredictable Mild Stress (mice) | 25, 50, 100 mg/kg | Increased hippocampal Brain-Derived Neurotrophic Factor (BDNF) | [18] |

| Ginsenoside Rd | Oxygen-Glucose Deprivation (cultured neurons) | - | Reduced intracellular ROS; Increased antioxidant enzyme activity (CAT, SOD) | [19] |

| Ginsenoside Rd | Cerebral I/R (animal models) | >10 - <50 mg/kg | Significant attenuation of infarct volume (SMD = -1.75) | [20] |

Experimental Protocol: In Vitro Oxidative Stress Model

This protocol is based on methods used to assess the neuroprotective effects of ginsenosides against oxidative injury in neural progenitor cells (NPCs).[21]

-

Cell Culture: NPCs are cultured from embryonic rat cortex and maintained in a specific culture medium containing growth factors (EGF, bFGF).[21]

-

Pre-treatment: Cultured NPCs are pre-treated with various concentrations of Gypsosides (e.g., 0.1, 1, 10, 100 µM) for 24 hours at 37°C.

-

Induction of Oxidative Stress: After pre-treatment, the drug-containing medium is washed out. The cells are then exposed to an oxidative agent, such as tert-butyl hydroperoxide (t-BHP, e.g., 300 µM), for a defined period (e.g., 2.5 hours) to induce oxidative injury.[21]

-

Viability Assessment (LDH Assay): Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).

-

Apoptosis Assessment (TUNEL Assay): To confirm apoptotic cell death, cells grown on coverslips are fixed and subjected to a Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay, which detects DNA fragmentation characteristic of apoptosis. The number of TUNEL-positive cells is counted under a fluorescence microscope.

Conclusion and Future Directions

Gypsoside extracts possess a compelling range of biological activities with significant therapeutic potential. Their ability to modulate fundamental cellular processes—including apoptosis, inflammation, and neuronal survival—through well-defined signaling pathways like PI3K/AKT/mTOR, NF-κB, and MAPK provides a strong scientific basis for their development as novel therapeutic agents. The quantitative data from numerous preclinical studies consistently support their efficacy in cancer, inflammatory disorders, and neurological conditions.

Future research should focus on the clinical translation of these findings. Key areas for investigation include optimizing extraction and purification techniques to yield specific, highly active Gypsoside congeners, conducting comprehensive pharmacokinetic and toxicological studies, and designing well-controlled clinical trials to validate their safety and efficacy in human populations. The continued exploration of these potent natural compounds holds great promise for the future of medicine.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Extraction of glycosides | DOCX [slideshare.net]

- 3. youtube.com [youtube.com]

- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of ginsenoside Ro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory mechanism of ginseng saponin metabolite Rh3 in lipopolysaccharide-stimulated microglia: critical role of 5'-adenosine monophosphate-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Gypsoside: A Technical Guide to Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsoside, a complex triterpenoid saponin isolated from plants of the Gypsophila genus, has garnered significant interest within the scientific community due to its potential therapeutic applications. As with any naturally derived bioactive compound, the precise elucidation and confirmation of its molecular structure is a critical prerequisite for understanding its mechanism of action, ensuring its safety and efficacy, and enabling its potential development as a pharmaceutical agent.

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of Gypsoside. It is designed to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the study of complex natural products. The guide details the key experimental protocols, presents spectroscopic data in a structured format, and utilizes visualizations to clarify intricate workflows and potential biological pathways.

Core Methodologies in Gypsoside Structure Elucidation

The structural determination of Gypsoside, a large and complex glycoside, necessitates a multi-faceted analytical approach. The general workflow involves isolation and purification of the compound, followed by the use of advanced spectroscopic techniques to piece together its molecular puzzle.

Isolation and Purification of Gypsoside

The initial step in the structural elucidation of Gypsoside is its isolation from the plant matrix, typically the roots of Gypsophila species. A general protocol for this process is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered plant material is subjected to solvent extraction. Methanol or ethanol are commonly used solvents for the initial extraction of saponins. This process is often performed using a Soxhlet apparatus or through maceration with repeated solvent changes to ensure exhaustive extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the concentrated methanolic extract between n-butanol and water. The saponin fraction, including Gypsoside, will preferentially partition into the n-butanol layer.

-

Chromatographic Purification: The n-butanol extract, rich in a mixture of saponins, requires further purification. This is typically achieved through a series of chromatographic techniques:

-

Column Chromatography: The extract is first fractionated using open column chromatography on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures, to separate the saponins into fractions of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Gypsoside are further purified using preparative HPLC, often on a C18 column. This technique provides high-resolution separation, yielding the pure compound.

-

The workflow for the isolation and purification of Gypsoside can be visualized as follows:

Caption: General workflow for the isolation and purification of Gypsoside.

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of Gypsoside is obtained, its structure is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of Gypsoside, as well as the sequence and linkage of the sugar chains through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS): HRMS, often using Electrospray Ionization (ESI), is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula. For Gypsoside, the molecular formula has been reported as C₈₀H₁₂₆O₄₄, with a corresponding molecular weight of approximately 1791.8 g/mol [1].

-

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to induce fragmentation of the molecular ion. In the case of glycosides like Gypsoside, the fragmentation pattern is characterized by the sequential loss of sugar residues. This allows for the determination of the mass of each sugar unit and their sequence in the oligosaccharide chains attached to the aglycone. The fragmentation of the aglycone itself can provide further structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of pure Gypsoside is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion of Gypsoside.

-

MS/MS: Data-dependent acquisition is used to automatically select the molecular ion for fragmentation. The collision energy is optimized to induce fragmentation and generate a rich spectrum of product ions.

-

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and the fragment ions. The mass differences between the precursor and fragment ions are used to deduce the masses of the neutral losses, which correspond to the sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex molecules like Gypsoside. A suite of 1D and 2D NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

-

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons within each sugar residue and the aglycone.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a single sugar unit from a single anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is a key experiment for establishing the linkages between the sugar units and the connection of the sugar chains to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry, including the glycosidic linkages (α or β) and the relative configuration of the aglycone.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of pure Gypsoside are dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).

-

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition: A standard set of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) experiments are performed.

-

Data Analysis: The NMR spectra are processed and analyzed to assign all the proton and carbon chemical shifts. The correlations observed in the 2D spectra are used to piece together the structure of the aglycone and the sugar chains, and to determine their connectivity and stereochemistry.

Data Presentation: Spectroscopic Data for Gypsoside Structure

Table 1: Representative ¹H and ¹³C NMR Data for a Gypsophila Saponin Aglycone and Sugar Moieties (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 3 | 89.2 | 3.25 (dd, 11.5, 4.5) |

| 12 | 123.5 | 5.30 (t, 3.5) |

| 13 | 144.8 | - |

| 23 | 208.1 | 9.75 (s) |

| 28 | 178.0 | - |

| Glucuronic Acid (GlcA) | ||

| 1' | 105.1 | 4.50 (d, 7.8) |

| 2' | 75.3 | 3.35 (m) |

| 3' | 78.0 | 3.50 (m) |

| 4' | 73.2 | 3.45 (m) |

| 5' | 77.5 | 3.70 (d, 9.5) |

| 6' | 176.5 | - |

| Galactose (Gal) | ||

| 1'' | 106.2 | 4.45 (d, 7.5) |

| 2'' | 73.0 | 3.60 (m) |

| 3'' | 74.8 | 3.55 (m) |

| 4'' | 70.5 | 3.80 (br s) |

| 5'' | 76.9 | 3.75 (m) |

| 6'' | 62.5 | 3.78 (m) |

| Xylose (Xyl) | ||

| 1''' | 107.0 | 4.40 (d, 7.6) |

| 2''' | 75.8 | 3.20 (m) |

| 3''' | 78.1 | 3.40 (m) |

| 4''' | 71.2 | 3.65 (m) |

| 5''' | 67.0 | 3.30 (m), 3.90 (m) |

Note: This is representative data for a gypsogenin-based saponin and may not correspond exactly to Gypsoside. Chemical shifts are reported in ppm.

Table 2: Expected MS/MS Fragmentation Pattern for a Triterpenoid Saponin like Gypsoside

| Precursor Ion [M-H]⁻ | Fragment Ion (m/z) | Neutral Loss (mass unit) | Interpretation |

| ~1790 | ~1658 | 132 | Loss of a pentose (e.g., Xylose or Arabinose) |

| ~1658 | ~1496 | 162 | Loss of a hexose (e.g., Glucose or Galactose) |

| ~1496 | ~1334 | 162 | Loss of a hexose |

| ... | ... | ... | ... |

| ~633 | ~457 | 176 | Loss of a hexuronic acid (e.g., Glucuronic Acid) |

| 457 | - | - | Aglycone fragment |

Potential Biological Signaling Pathway

While the specific molecular targets of Gypsoside are still under investigation, studies on related gypenosides suggest that they may exert their biological effects through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is a central regulator of cell survival, growth, and proliferation.

Caption: A potential signaling pathway modulated by Gypsoside.

Conclusion

The complete structural elucidation of Gypsoside is a complex but essential undertaking that relies on a synergistic combination of isolation techniques and advanced spectroscopic methods. While a comprehensive public database of its specific spectral assignments is yet to be compiled, the methodologies and representative data presented in this guide provide a robust framework for researchers in the field. The use of 2D NMR and high-resolution mass spectrometry remains the gold standard for confirming the structure of such intricate natural products. Further research to fully characterize Gypsoside and to delineate its precise mechanism of action, including its effects on signaling pathways like PI3K/Akt, will be pivotal in unlocking its full therapeutic potential.

References

The Anti-Inflammatory Pharmacology of Gypenosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenosides, a class of triterpenoid saponins isolated from the medicinal plant Gynostemma pentaphyllum, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of gypenosides, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. While the initial query mentioned "Gypsoside," the available scientific literature predominantly refers to "Gypenosides," and as such, this guide will focus on the latter.

Core Pharmacological Effects on Inflammation

Gypenosides exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. By targeting these pathways, gypenosides effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3]

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory activity of gypenosides has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

In Vitro Anti-Inflammatory Activity of Gypenosides

| Compound/Extract | Model System | Inflammatory Marker | Concentration | Inhibition/Effect | Reference |

| Gypenosides | LPS-stimulated RAW264.7 macrophages | NO Production | 50-200 µg/mL | Dose-dependent decrease | [4] |

| Gypenosides | LPS-stimulated RAW264.7 macrophages | TNF-α (protein) | 50-200 µg/mL | Dose-dependent decrease | [4] |

| Gypenosides | LPS-stimulated RAW264.7 macrophages | IL-6 (protein) | 50-200 µg/mL | Dose-dependent decrease | [4] |

| Gypenoside A | TNF-α/IL-4-activated BEAS-2B cells | IL-6 Secretion | 0-10 µM | Effective reduction | [5] |

| Gypenoside A | TNF-α/IL-4-activated BEAS-2B cells | IL-8 Secretion | 0-10 µM | Effective reduction | [5] |

| Gypenoside XVII | LPS-stimulated RAW264.7 macrophages | TNF-α Production | Not specified | Significantly inhibited | [1] |

| Gypenoside XVII | LPS-stimulated RAW264.7 macrophages | IL-6 Production | Not specified | Significantly inhibited | [1] |

| Actiponin® (G. pentaphyllum extract) | LPS-stimulated RAW264.7 macrophages | NO Production | 160 µg/mL | 69% inhibition | [6] |

| Gypenoside | IL-1β-stimulated human OA chondrocytes | NO Production | Not specified | Dose-dependently inhibited | [2] |

| Gypenoside | IL-1β-stimulated human OA chondrocytes | PGE2 Production | Not specified | Dose-dependently inhibited | [2] |

In Vivo Anti-Inflammatory Activity of Gypenosides

| Compound/Extract | Animal Model | Dosage | Effect | Reference |

| Gypenoside A | Ovalbumin-induced asthma in BALB/c mice | 10 mg/kg & 30 mg/kg (i.p.) | Attenuated airway hyperresponsiveness and reduced eosinophil infiltration. | [7][8] |

| Gypenoside XVII | Xylene-induced ear edema in mice | 9 µmol/kg | 80.55% swelling inhibition | [1] |

| Actiponin® (G. pentaphyllum extract) | Carrageenan-induced paw edema in rats | 200 mg/kg (oral) | 49% inhibition of edema at 4 hours | [6] |

Signaling Pathways Modulated by Gypenosides

Gypenosides modulate multiple signaling pathways to exert their anti-inflammatory effects. The NF-κB and MAPK pathways are the most well-documented targets.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Gypenosides have been shown to inhibit the activation of this pathway.[9][10] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[9][11]

MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Gypenosides have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory signaling.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of gypenosides.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of gypenosides on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of gypenosides (e.g., 50, 100, 200 µg/mL) for 1-2 hours.[4]

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).[1]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

-

-

Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of key signaling molecules (e.g., phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38) by Western blotting to elucidate the mechanism of action.[9]

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2).[4]

In Vivo Murine Asthma Model

This protocol describes a general procedure for evaluating the anti-inflammatory effects of gypenosides in a mouse model of ovalbumin (OVA)-induced asthma.[8]

-

Animal Model: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).

-

Airway Challenge: Mice are subsequently challenged with aerosolized OVA for a set period on consecutive days (e.g., days 21-23).

-

Treatment: Gypenoside A is administered to the mice (e.g., 10 and 30 mg/kg, i.p.) daily during the challenge period. A control group receives a vehicle, and a positive control group may receive a standard anti-inflammatory drug like prednisolone.[8]

-

Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using a whole-body plethysmograph after exposure to increasing concentrations of methacholine.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages). Cytokine levels in the BAL fluid can also be measured by ELISA.

-

Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.

-

Gene and Protein Expression in Lung Tissue: Lung homogenates are used to measure the expression of inflammatory genes and proteins by qRT-PCR and Western blotting, respectively.[5]

Conclusion

Gypenosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate key signaling pathways, such as NF-κB and MAPK, and consequently suppress the production of a wide range of pro-inflammatory mediators, underscores their therapeutic potential for a variety of inflammatory conditions. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological effects of gypenosides and advance their translation into novel anti-inflammatory therapies. Further research is warranted to fully elucidate the structure-activity relationships of different gypenosides and to evaluate their safety and efficacy in clinical settings.

References

- 1. Production of Gypenoside XVII from Ginsenoside Rb1 by Enzymatic Transformation and Their Anti-Inflammatory Activity In Vitro and In Vivo [mdpi.com]

- 2. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Gypenoside A from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gypenoside A from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gypenoside inhibits RANKL-induced osteoclastogenesis by regulating NF-κB, AKT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Gypsoside's Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms of Gypsoside, a major active component of Gynostemma pentaphyllum. It elucidates its role in modulating critical cellular signaling pathways, offering insights for therapeutic development. The information presented is a synthesis of current peer-reviewed research, focusing on the compound's anti-cancer, anti-inflammatory, and neuroprotective effects.

Core Signaling Pathways Modulated by Gypsoside

Gypsoside exerts its pleiotropic effects by targeting several key signaling cascades within the cell. These interactions are central to its observed therapeutic potential in various disease models, including cancer, inflammation, and neurodegeneration. The primary pathways identified are the PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Hippo pathways, as well as its significant influence on apoptosis and autophagy.

The PI3K/Akt/mTOR Pathway

A crucial regulator of cell proliferation, survival, and metabolism, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[1] Gypsoside has been shown to be a potent inhibitor of this pathway.[2] In various cancer cell lines, including bladder and gastric cancer, Gypsoside treatment leads to the downregulation of key pathway components such as PI3K, Akt, and mTOR.[1][3][4][5] Mechanistically, it inhibits the phosphorylation of Akt and the downstream effector p70S6K, which culminates in suppressed cell proliferation and the induction of apoptosis.[1][2] Molecular docking studies have further confirmed that Gypsosides can bind effectively to PI3K, Akt, and mTOR, suggesting a direct interaction.[4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is vital for cell proliferation, differentiation, and survival.[] In oral cancer cells, Gypsoside has been found to downregulate upstream activators of this pathway, including SOS, RAS, uPA, and FAK.[2] This leads to reduced activity of the core cascade components Raf, MEK1/2, and ultimately ERK1/2.[2] The consequence of this inhibition is the downregulation of matrix metalloproteinases (MMPs) such as MMP-2, MMP-7, and MMP-9, which are critical for extracellular matrix degradation. This mechanism underlies Gypsoside's ability to inhibit cancer cell invasion, migration, and metastasis.[2]

Intrinsic Apoptosis Pathway

Gypsoside is a potent inducer of apoptosis, primarily through the mitochondria-dependent intrinsic pathway.[7] In human colon cancer cells, treatment with Gypsoside leads to an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels.[7] This triggers the depolarization of the mitochondrial membrane potential, a key event in apoptosis.[7] Subsequently, Gypsoside modulates the expression of Bcl-2 family proteins, causing a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[1][7] This shift facilitates the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, the executioner caspase that orchestrates the dismantling of the cell.[7]

NF-κB and Hippo Pathways

Gypsoside also demonstrates significant anti-inflammatory and novel anti-cancer activities through the NF-κB and Hippo pathways.

-

NF-κB Pathway: In models of neuroinflammation, Gypenoside-14 (GP-14) inhibits the activation of the NF-κB signaling pathway.[8] It suppresses the phosphorylation of p65 and IκBα, preventing the nuclear translocation of the NF-κB complex.[8] This leads to a marked reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[8]

-

Hippo Pathway: Recent studies have uncovered a novel mechanism in gastric cancer where Gypsoside inhibits tumor proliferation by suppressing glycolysis.[9][10] This is achieved through the Hippo pathway. Gypsoside upregulates LATS1/2 proteins, which in turn leads to increased phosphorylation of YAP (Yes-associated protein).[10] Phosphorylated YAP is sequestered in the cytoplasm, preventing it from acting as a transcriptional co-activator for genes involved in glycolysis and cell proliferation.[9][11]

Quantitative Data Summary

The biological effects of Gypsoside are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Cytotoxicity of Gypsoside in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

|---|---|---|---|---|

| colo 205 | Human Colon Cancer | 113.5 µg/mL | Cytotoxicity Assay | [7] |

| T24 | Human Bladder Cancer | Concentration-dependent | CCK8 Assay | [1] |

| 5637 | Human Bladder Cancer | Concentration-dependent | CCK8 Assay | [1] |

| HGC-27 | Human Gastric Cancer | Concentration-dependent | CCK8 Assay | [11] |

| AGS | Human Gastric Cancer | Concentration-dependent | CCK8 Assay |[11] |

Table 2: Modulation of Key Signaling Proteins by Gypsoside

| Protein/Target | Effect | Cell Line/Model | Method | Reference |

|---|---|---|---|---|

| p-PI3K, p-Akt, p-mTOR | Expression Decreased | Bladder Cancer Cells | Western Blot | [3] |

| Bcl-2, Bcl-xL | Expression Decreased | Colon Cancer Cells | Western Blot | [7] |

| Bax, p53 | Expression Increased | Colon Cancer Cells | Western Blot | [7] |

| Caspase-3 | Activation Increased | Colon Cancer Cells | Western Blot | [7] |

| TNF-α, IL-1β, IL-6 | Production Inhibited | LPS-induced mice/astrocytes | ELISA | [8] |

| p-P65, p-IκBα | Phosphorylation Suppressed | LPS-induced astrocytes | Immunofluorescence | [8] |

| LATS1/2 | Upregulation Induced | Gastric Cancer Cells | Transcriptome Analysis | [10] |

| p-YAP | Phosphorylation Increased | Gastric Cancer Cells | Western Blot |[10] |

Key Experimental Protocols

The findings described in this guide are supported by a range of standard molecular and cellular biology techniques. Below are summarized methodologies for key experiments.

Cell Viability Assay (CCK8/MTT)

This assay is used to assess the cytotoxic effects of Gypsoside on cancer cells.

-

Cell Seeding: Cells (e.g., T24, 5637 bladder cancer cells) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gypsoside or a vehicle control (e.g., DMSO). Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) or MTT solution is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm (for CCK8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation levels of specific proteins within the signaling pathways.

-

Protein Extraction: Cells treated with Gypsoside are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, β-actin).

-

Washing & Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Band intensity is quantified using densitometry software.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following Gypsoside treatment.

-

Cell Treatment: Cells (e.g., bladder cancer cells) are treated with Gypsoside for a specified time.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Quantification: The percentage of cells in each quadrant is calculated to determine the rate of apoptosis.[1]

Conclusion and Future Directions

Gypsoside is a multi-target natural compound that modulates several interconnected signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to concurrently inhibit pro-survival pathways like PI3K/Akt and MAPK while inducing apoptotic pathways highlights its therapeutic potential, particularly in oncology. Furthermore, its anti-inflammatory and autophagy-regulating properties suggest applications in neurodegenerative and autoimmune diseases.

Future research should focus on elucidating the specific molecular interactions between Gypsoside and its targets, conducting more extensive preclinical studies in various in vivo models, and exploring synergistic combinations with existing therapeutic agents to enhance efficacy and overcome drug resistance.[2]

References

- 1. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer | Semantic Scholar [semanticscholar.org]

- 7. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Gypenoside inhibits gastric cancer proliferation by suppressing glycolysis via the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Traditional Uses of Gypsoside-Containing Plants: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the traditional uses of plants containing gypsoside, a triterpenoid saponin. It delves into the ethnobotanical applications, presents available quantitative data, details relevant experimental protocols for investigation, and illustrates the putative signaling pathways through which gypsoside may exert its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers exploring the pharmacological potential of gypsoside and the plants in which it is found.

Traditional Uses of Gypsoside-Containing Plants

Gypsoside is a prominent saponin found in various plant species, most notably within the Caryophyllaceae family, particularly in the genera Gypsophila and Saponaria. Traditional medicine systems across Europe and Asia have long utilized these plants for a variety of therapeutic purposes.

The primary plants of interest are:

-

Gypsophila paniculata (Baby's Breath): Traditionally, the roots have been used for their expectorant properties in treating respiratory ailments like bronchitis.[1][2]

-

Saponaria officinalis (Soapwort): The roots and rhizomes of soapwort have a rich history in traditional medicine for their diuretic, expectorant, and depurative (blood purifying) properties.[3][4] They have been employed in the management of skin conditions such as eczema and psoriasis, as well as for respiratory issues and rheumatic pain.[3][4] The common name "soapwort" derives from its use as a gentle cleansing agent, owing to the foaming properties of its saponin content when mixed with water.[4][5]

The traditional preparations of these plants typically involve decoctions or infusions of the dried roots.[4] These preparations were used both internally for systemic effects and externally for dermatological conditions.[3][4]

Quantitative Data

While the traditional use of these plants is well-documented, specific quantitative data on the concentration of gypsoside in traditional preparations is scarce in the available literature. However, studies have quantified the total saponin content in the roots of these plants, which provides an indication of the potential gypsoside concentration.

| Plant Species | Plant Part | Total Saponin Content (% of dry root weight) | Method of Analysis | Citation |

| Saponaria officinalis | Roots (second year of vegetation) | 38% | Gravimetric analysis after extraction | [6] |

| Gypsophila simonii | Roots | 12.30 ± 0.50% | Not specified | [7] |

| Gypsophila paniculata | Cultivated roots (three-year-old) | 5.3 mg/g (as gypsogenin-3-O-glucuronide) and 3.2 mg/g (as quillaic acid-3-O-glucuronide) | UHPLC-HRMS | [8] |

It is important to note that gypsoside is one of several saponins present in these plants, and its precise concentration can vary depending on the plant's age, growing conditions, and the specific extraction method used in a traditional setting.[6][8]

Experimental Protocols

To facilitate further research into the pharmacological properties of gypsoside, this section provides detailed methodologies for its extraction, isolation, quantification, and the assessment of its biological activities.

Extraction and Isolation of Gypsoside

This protocol describes a general method for the extraction and isolation of saponins, including gypsoside, from plant material, which can be adapted and optimized for specific research needs.

Protocol 1: Extraction and Isolation of Gypsoside

-

Plant Material Preparation:

-

Air-dry the roots of Gypsophila or Saponaria species.

-

Grind the dried roots into a fine powder.

-

-

Extraction:

-

Macerate the powdered root material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with continuous stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and n-butanol. The saponin fraction, including gypsoside, will be concentrated in the n-butanol fraction.

-

Collect the n-butanol fraction and evaporate the solvent to dryness.

-

-

Column Chromatography:

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol.

-

Prepare a silica gel column (60-120 mesh).

-

Apply the dissolved extract to the top of the column.

-

Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing gypsoside.

-

-

Preparative HPLC for Purification:

-

Combine the gypsoside-rich fractions from column chromatography.

-

Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of acetonitrile and water.

-

Monitor the elution at a low wavelength (e.g., 210 nm) and collect the peak corresponding to gypsoside.

-

Confirm the purity of the isolated gypsoside using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

-

Quantification of Gypsoside by HPLC-UV

This protocol provides a validated method for the quantitative analysis of gypsoside in plant extracts.

Protocol 2: HPLC-UV Quantification of Gypsoside

-

Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-10 min: 20% A

-

10-25 min: 20-60% A

-

25-30 min: 60-80% A

-

30-35 min: 80% A

-

35-40 min: 80-20% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of purified gypsoside in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of gypsoside in the sample by comparing its peak area to the calibration curve generated from the standards.

In Vitro Biological Activity Assays

The following protocols are for assessing the cytotoxic and anti-inflammatory activities of isolated gypsoside.

Protocol 3: MTT Assay for Cytotoxicity [7][8][9][10]

-

Cell Culture: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of gypsoside (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Protocol 4: Griess Assay for Nitric Oxide Production [6][11][12]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate and incubate until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of gypsoside for 1 hour, then stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (cells only) and a positive control (cells + LPS).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of nitric oxide production.

Protocol 5: Western Blot Analysis for Signaling Proteins [13][14][15][16]

-

Cell Lysis: After treatment with gypsoside and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, p38, phospho-NF-κB p65, NF-κB p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Protocol 6: Caspase-3 Activity Assay [16][17][18][19]

-

Cell Lysis: Prepare cell lysates from both control and gypsoside-treated cells as described in the Western Blot protocol.

-

Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths.

-

Data Analysis: Compare the caspase-3 activity in gypsoside-treated samples to the untreated control to determine the fold-increase in activity.

Putative Signaling Pathways of Gypsoside

Based on studies of structurally similar saponins, such as gypenosides and ginsenosides, gypsoside is likely to exert its biological effects through the modulation of several key intracellular signaling pathways. The following diagrams illustrate these putative pathways.

Caption: Putative anti-inflammatory signaling pathway of gypsoside.

Caption: Putative gypsoside-induced apoptosis signaling pathway.

Caption: Putative dual role of gypsoside on the PI3K/Akt signaling pathway.

Conclusion

The traditional use of gypsoside-containing plants, particularly from the Gypsophila and Saponaria genera, points towards a rich history of their application in treating inflammatory and respiratory conditions. Modern scientific investigation, while still in its early stages for gypsoside itself, suggests that the constituent saponins possess significant pharmacological potential. The provided experimental protocols offer a framework for researchers to systematically investigate the cytotoxic, anti-inflammatory, and other biological activities of gypsoside. The illustrated signaling pathways, based on evidence from structurally related compounds, provide a hypothetical basis for the molecular mechanisms underlying these effects. Further research is warranted to fully elucidate the therapeutic potential of gypsoside and to validate its traditional uses with robust scientific evidence. This guide serves as a foundational resource to stimulate and support such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. hort [journals.ashs.org]

- 3. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. proceedings.bas.bg [proceedings.bas.bg]

- 8. Ginsenoside Rh1 Exerts Neuroprotective Effects by Activating the PI3K/Akt Pathway in Amyloid-β Induced SH-SY5Y Cells [mdpi.com]

- 9. Analysis of carbohydrates in Saponaria officinalis L. using GC/MS method [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. abcam.com [abcam.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mpbio.com [mpbio.com]

Gypsoside: A Comprehensive Technical Guide on its Discovery, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals